7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene
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Overview
Description
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound that belongs to the bicyclic diene family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]hepta-2,5-diene core with a methoxyphenyl group attached at the 7th position. The compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is bicyclo[2.2.1]hepta-2,5-diene, and the dienophile is 2-methoxyphenyl. The reaction is usually carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of zeolite catalysts has been reported to improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the production of high-energy-density fuels and advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the methoxyphenyl group.
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: A derivative with a tert-butoxy group instead of a methoxyphenyl group.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) Chloride Dimer: A metal complex with rhodium.
Uniqueness
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
90991-04-1 |
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Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C14H14O/c1-15-13-5-3-2-4-12(13)14-10-6-7-11(14)9-8-10/h2-11,14H,1H3 |
InChI Key |
KGCZQQSNMNMJOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3C=CC2C=C3 |
Origin of Product |
United States |
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